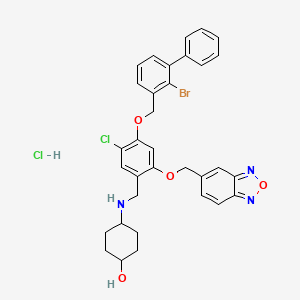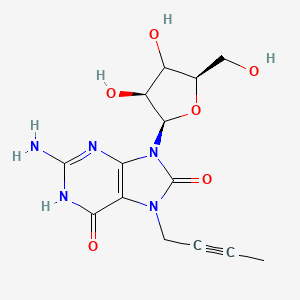
Antibacterial agent 91
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 91 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, agriculture, and industry, to combat bacterial infections and prevent the spread of harmful bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 91 involves several steps, starting with the preparation of the core structure. The core structure is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. The final product is then purified using techniques like crystallization, distillation, and chromatography to ensure it meets the required standards for commercial use.
Chemical Reactions Analysis
Types of Reactions
Antibacterial agent 91 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Scientific Research Applications
Antibacterial agent 91 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of reaction mechanisms and kinetics.
Biology: It is used to study the effects of antibacterial agents on bacterial cell walls and membranes.
Medicine: It is used in the development of new antibiotics and treatments for bacterial infections.
Industry: It is used in the formulation of disinfectants, preservatives, and other antibacterial products.
Mechanism of Action
The mechanism of action of Antibacterial agent 91 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Comparison with Similar Compounds
Antibacterial agent 91 is unique in its structure and mechanism of action compared to other antibacterial agents. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but has a different core structure.
Tetracycline: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Ciprofloxacin: Inhibits bacterial DNA gyrase and topoisomerase IV, enzymes involved in DNA replication.
This compound stands out due to its specific targeting of peptidoglycan synthesis and its effectiveness against a broad spectrum of bacterial strains.
Properties
Molecular Formula |
C33H31BrClN5O4 |
|---|---|
Molecular Weight |
677.0 g/mol |
IUPAC Name |
(2S,3R)-2-amino-N-[(1R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)propanoylamino]-1-(3-naphthalen-2-ylphenyl)ethyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C33H31BrClN5O4/c1-19(41)31(36)32(43)39-29(24-8-4-7-22(14-24)23-10-9-20-5-2-3-6-21(20)13-23)17-37-30(42)11-12-40-18-38-28-16-26(34)27(35)15-25(28)33(40)44/h2-10,13-16,18-19,29,31,41H,11-12,17,36H2,1H3,(H,37,42)(H,39,43)/t19-,29+,31+/m1/s1 |
InChI Key |
ZYFJIAPGOHYCRC-FQPFMHBPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Br)C3=CC=CC(=C3)C4=CC5=CC=CC=C5C=C4)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Br)C3=CC=CC(=C3)C4=CC5=CC=CC=C5C=C4)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)


